1-(3-Chloropropyl)-2-nitro-4-(trifluoromethylthio)benzene
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Overview
Description
1-(3-Chloropropyl)-2-nitro-4-(trifluoromethylthio)benzene is an organic compound characterized by the presence of a chloropropyl group, a nitro group, and a trifluoromethylthio group attached to a benzene ring
Preparation Methods
The synthesis of 1-(3-Chloropropyl)-2-nitro-4-(trifluoromethylthio)benzene typically involves multiple steps, starting with the preparation of the benzene ring substituted with the desired functional groups. Common synthetic routes include:
Nitration: Introduction of the nitro group to the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.
Chloropropylation: Attachment of the chloropropyl group via Friedel-Crafts alkylation using chloropropane and a Lewis acid catalyst such as aluminum chloride.
Trifluoromethylthiolation: Introduction of the trifluoromethylthio group using reagents like trifluoromethylthiolating agents under specific conditions.
Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including controlled temperatures, pressures, and the use of advanced catalysts.
Chemical Reactions Analysis
1-(3-Chloropropyl)-2-nitro-4-(trifluoromethylthio)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloropropyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new compounds.
Reduction: The nitro group can be reduced to an amine using reducing agents like iron powder and hydrochloric acid.
Common reagents and conditions used in these reactions include hydrogen gas, catalysts like palladium on carbon, and reducing agents such as iron powder and hydrochloric acid. Major products formed from these reactions include amino derivatives and substituted benzene compounds.
Scientific Research Applications
1-(3-Chloropropyl)-2-nitro-4-(trifluoromethylthio)benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Chloropropyl)-2-nitro-4-(trifluoromethylthio)benzene involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The trifluoromethylthio group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .
Comparison with Similar Compounds
1-(3-Chloropropyl)-2-nitro-4-(trifluoromethylthio)benzene can be compared with similar compounds such as:
1-(3-Chloropropyl)-2-nitro-4-(trifluoromethoxy)benzene: Similar structure but with a trifluoromethoxy group instead of a trifluoromethylthio group.
1-(3-Chloropropyl)-2-nitro-4-(trifluoromethyl)benzene: Similar structure but with a trifluoromethyl group instead of a trifluoromethylthio group.
Properties
Molecular Formula |
C10H9ClF3NO2S |
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Molecular Weight |
299.70 g/mol |
IUPAC Name |
1-(3-chloropropyl)-2-nitro-4-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C10H9ClF3NO2S/c11-5-1-2-7-3-4-8(18-10(12,13)14)6-9(7)15(16)17/h3-4,6H,1-2,5H2 |
InChI Key |
BFADBSQXTGHRLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1SC(F)(F)F)[N+](=O)[O-])CCCCl |
Origin of Product |
United States |
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